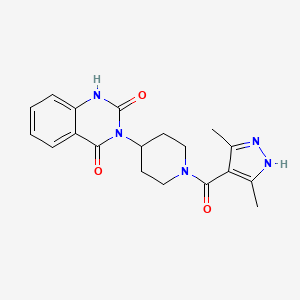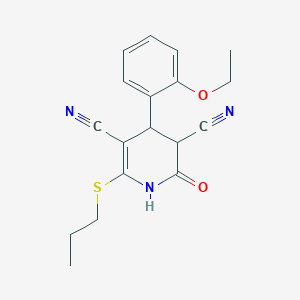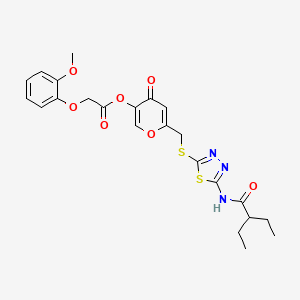
(Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one, also known as DBM, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DBM is a member of the benzofuran family and has been studied extensively for its anti-cancer, anti-inflammatory, and neuroprotective properties.
Scientific Research Applications
(Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, lung, and colon cancer. (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one exerts its anti-cancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing the activity of various signaling pathways, such as NF-κB and STAT3.
In addition to its anti-cancer properties, (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one has also been studied for its anti-inflammatory and neuroprotective effects. (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one has been shown to reduce inflammation in various animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
(Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one has also been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one exerts its neuroprotective effects by reducing oxidative stress, inhibiting neuroinflammation, and promoting neuronal survival.
Mechanism of Action
The mechanism of action of (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one is not fully understood. However, it is believed that (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one exerts its therapeutic effects by modulating various signaling pathways and transcription factors. For example, (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one has been shown to inhibit the activity of NF-κB and STAT3, which are involved in inflammation and cancer progression. (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular stress response.
Biochemical and Physiological Effects:
(Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one has been shown to have various biochemical and physiological effects. For example, (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one has been shown to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one has also been shown to modulate the expression of various genes, such as Bcl-2 and Bax, which are involved in apoptosis.
Advantages and Limitations for Lab Experiments
(Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one is also stable and can be stored for long periods of time without degradation. However, (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one has some limitations for lab experiments. It is a relatively new compound, and its toxicity and pharmacokinetics have not been fully characterized. Therefore, caution should be taken when using (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one in lab experiments.
Future Directions
There are several future directions for (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one research. First, more studies are needed to fully understand the mechanism of action of (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one. Second, the toxicity and pharmacokinetics of (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one need to be thoroughly evaluated to determine its safety and efficacy in humans. Third, more studies are needed to evaluate the potential of (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegenerative diseases. Fourth, the development of novel (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one derivatives with improved potency and selectivity is an area of active research. Finally, the development of new synthetic methods for (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one and its derivatives is an area of interest for organic chemists.
Synthesis Methods
(Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one can be synthesized through a multi-step process that involves the condensation of 2,4-dichlorobenzaldehyde and 6-methoxybenzofuran-3-one in the presence of a base catalyst. The resulting product is then purified through a series of recrystallization steps. The purity and yield of (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one can be optimized by adjusting the reaction conditions, such as the temperature, solvent, and catalyst concentration.
properties
IUPAC Name |
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-methoxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O3/c1-20-11-4-5-12-14(8-11)21-15(16(12)19)6-9-2-3-10(17)7-13(9)18/h2-8H,1H3/b15-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYFZJOGLYYAIL-UUASQNMZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,5-Difluorophenyl)disulfanyl]-3,5-difluorobenzene](/img/structure/B2790581.png)
![2-(4-Chlorophenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2790582.png)

![5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2790585.png)
![2-(Furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2790587.png)
![cyclopentane;dicyclohexyl-[(1R)-1-[2-(2-diphenylphosphanylphenyl)cyclopentyl]ethyl]phosphane;iron](/img/structure/B2790588.png)



![N-(4-ethoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2790595.png)
![N-[[4-[Acetyl(methyl)amino]phenyl]methyl]prop-2-enamide](/img/structure/B2790597.png)
![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2790598.png)
![1-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2790601.png)
![ethyl 2-{3-benzyl-2-[(2-methoxyphenyl)imino]-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl}acetate](/img/structure/B2790602.png)